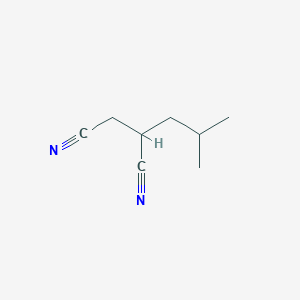

2-(2-Methylpropyl)butanedinitrile

Description

Properties

CAS No. |

61312-86-5 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-(2-methylpropyl)butanedinitrile |

InChI |

InChI=1S/C8H12N2/c1-7(2)5-8(6-10)3-4-9/h7-8H,3,5H2,1-2H3 |

InChI Key |

KOINRLSRVTULIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Similar Compounds

The primary analogs for comparison include:

Butanedinitrile (CAS 26761-81-9) : The parent compound without substituents.

2-Methylbutanedinitrile : Hypothetical analog with a methyl group instead of an isobutyl substituent.

Adiponitrile (Hexanedinitrile, CAS 111-69-3) : A linear dinitrile with a longer carbon chain.

Structural and Functional Differences

Key Observations:

- Molecular Weight : Higher than butanedinitrile, contributing to increased melting/boiling points and reduced volatility.

- Applications : While butanedinitrile is used in electroplating and polymer crosslinking, the branched derivative may serve specialized roles in synthesizing heat-resistant polymers or agrochemical precursors.

Physico-Chemical Property Analysis

Reactivity

- Hydrolysis : Like all dinitriles, this compound can hydrolyze to form dicarboxylic acids under acidic or basic conditions. However, steric effects from the isobutyl group may reduce reaction rates compared to unsubstituted butanedinitrile .

- Thermal Stability : Branched structures generally exhibit higher thermal stability, making the compound suitable for high-temperature industrial processes.

Solubility and Lipophilicity

- The isobutyl group increases hydrophobicity, improving solubility in non-polar solvents (e.g., hexane, toluene) but reducing water solubility.

Preparation Methods

Hydroformylation Reaction Dynamics

The hydroformylation of raffinate II—a butene-rich feedstock derived from naphtha cracking—serves as a foundational step in synthesizing 2-methylbutanal, a potential precursor for 2-(2-Methylpropyl)butanedinitrile. This process employs cobalt catalysts under high-pressure conditions (20–30 MPa) and temperatures ranging from 110°C to 180°C. The reaction produces a mixture of aldehydes, including 2-methylbutanal (18–25% by weight), n-pentanal (40–50%), and minor quantities of 3-methylbutanal.

Key parameters influencing yield and selectivity include:

Aldehyde-to-Nitrile Conversion

The 2-methylbutanal intermediate undergoes nitrilation via reaction with hydrogen cyanide (HCN) or cyanide salts. In one approach, the aldehyde is first oxidized to 2-methylbutyric acid, which is then treated with ammonium cyanide under acidic conditions to yield the dinitrile. Alternatively, direct cyanation using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like BF·OEt has been reported, achieving conversions exceeding 85%.

Critical considerations :

-

Temperature control : Reactions are conducted at 50–70°C to balance kinetics and side-product formation.

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity but require careful handling due to toxicity.

Alkylation Followed by Cyanation

Alkylation of Butanedinitrile

This method involves the alkylation of butanedinitrile with 2-methylpropyl halides (e.g., isobutyl bromide) in the presence of strong bases such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the base deprotonates the dinitrile, generating a nucleophilic species that attacks the alkyl halide.

Optimized conditions :

Purification and Yield Enhancement

Post-alkylation mixtures are purified via fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound. Yields typically range from 65% to 78%, with impurities primarily consisting of mono-alkylated byproducts. Industrial-scale implementations employ continuous distillation columns to improve throughput and purity (up to 95%).

Nitrile Exchange Reactions

Transnitrilation Mechanisms

Nitrile exchange reactions offer a pathway to synthesize branched dinitriles by reacting simpler nitriles with metal cyanides. For example, treating 2-methylpropionitrile with sodium cyanide (NaCN) in the presence of copper(I) iodide catalysts facilitates the formation of this compound via a radical-mediated mechanism.

Advantages :

-

Atom economy : Minimizes waste generation compared to multi-step alkylation.

-

Functional group tolerance : Compatible with esters and ethers, enabling modular synthesis.

Limitations :

-

Catalyst cost : Copper-based catalysts necessitate recycling to maintain economic viability.

-

Side reactions : Competing dimerization of nitriles reduces overall yield.

Electrochemical Synthesis

Cathodic Cyanation

Electrochemical methods provide a green alternative by leveraging electric currents to drive nitrile formation. In a divided cell, 2-methylpropyl bromide undergoes cathodic reduction in an aqueous cyanide solution, generating the corresponding dinitrile through a two-electron transfer process.

Experimental setup :

-

Electrolyte : 0.1 M KCN in deionized water.

-

Current density : 10–15 mA/cm to prevent over-reduction to amines.

Performance metrics :

-

Faradaic efficiency : 72–80%.

-

Purity : 88–92% after electrolysis, requiring subsequent solvent extraction for industrial-grade material.

Enzymatic Catalysis

Biocatalytic Nitrile Hydration

Although less common, enzymatic approaches using nitrile hydratases (NHases) from Rhodococcus species have been explored. These enzymes hydrate nitriles to amides, which are subsequently dehydrogenated to dinitriles under aerobic conditions.

Key insights :

-

Substrate specificity : NHases exhibit high activity toward branched nitriles but require cofactors (e.g., cobalt) for stability.

-

Reaction scale : Lab-scale trials achieve 60% conversion, but industrial applications remain limited by enzyme cost and longevity.

Comparative Analysis of Preparation Methods

Q & A

Q. What safety protocols should be followed when handling 2-(2-Methylpropyl)butanedinitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors; ensure local exhaust ventilation is operational .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizers and heat sources. Avoid dust formation .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., CDCl) to identify nitrile groups and branching patterns. Coupling constants can resolve structural isomers .

- IR Spectroscopy : Analyze the C≡N stretching band (~2240 cm) to confirm nitrile functionality.

- Mass Spectrometry : Employ EI-MS to determine molecular weight (expected m/z 220.35) and fragmentation patterns for structural validation.

Q. What are the critical physical properties of this compound?

-

Data Table :

Property Value Source Molecular Formula CHN Molecular Weight 220.35 g/mol Melting Point 47–50°C Hazards (GHS) H302, H315, H319, H335

Advanced Research Questions

Q. How can impurities in this compound be analyzed and quantified?

- Methodological Answer :

- HPLC with Reference Standards : Use reversed-phase C18 columns and impurity standards (e.g., EP-certified analogs like 2-(4-(2-methylpropyl)phenyl)propanamide) for calibration .

- Detection : Optimize UV absorption at 210–230 nm for nitrile-containing impurities.

- Sample Preparation : Dissolve in acetonitrile:water (70:30) and filter (0.22 µm) to avoid column clogging.

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model nucleophilic attack sites using Gaussian or ORCA software. Focus on electron-deficient nitrile groups and steric effects from the 2-methylpropyl substituent.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic regions susceptible to nucleophilic addition .

Q. What experimental designs address stability challenges during reactions involving this compound?

Q. How can structural isomers of this compound be resolved?

Q. How should contradictory toxicological data for this compound be interpreted?

- Methodological Answer :

- Acute vs. Chronic Toxicity : While acute oral toxicity (H302) is documented, lack of carcinogenicity (per IARC/OSHA) suggests limited long-term risks under controlled exposure .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC values and validate SDS classifications .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points of this compound be resolved?

Q. What strategies mitigate conflicting results in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.